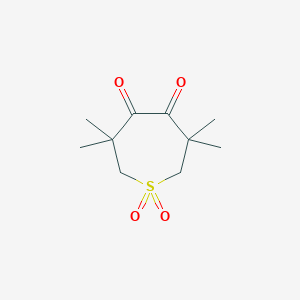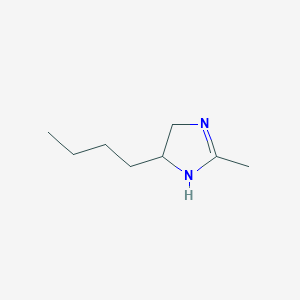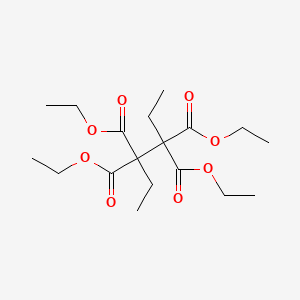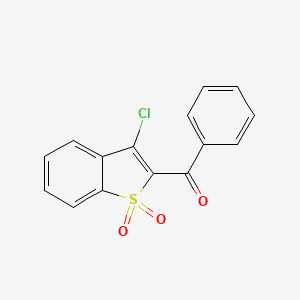
N,N'-Diethyl-2-phenyloxazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyloxazole-4,5-dicarboxylic acid with diethylamine under dehydrative conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamide groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-[(p-N,N-Dimethylamino)benzylidene]-2-phenyloxazole-5-one: This compound shares a similar oxazole core but has different substituents, leading to distinct biological activities.
N,N-Diethyl-2-{[7-methoxy-4-(phenylamino)quinazolin-6-yl]oxy}acetamide: Another related compound with a quinazoline moiety, showing potential antitumor activity.
Uniqueness
N,N’-Diethyl-2-phenyloxazole-4,5-dicarboxamide is unique due to its specific diethylamide groups and the oxazole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
42469-39-6 |
|---|---|
Fórmula molecular |
C15H17N3O3 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
4-N,5-N-diethyl-2-phenyl-1,3-oxazole-4,5-dicarboxamide |
InChI |
InChI=1S/C15H17N3O3/c1-3-16-13(19)11-12(14(20)17-4-2)21-15(18-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,19)(H,17,20) |
Clave InChI |
QACJFBZCOCJCGP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)




